BenchChemオンラインストアへようこそ!

4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide

Medicinal Chemistry MLKL Inhibitors Synthetic Methodology

This compound belongs to the 2-(substituted-amino)-benzothiazole sulfonamide class, a scaffold investigated for antimicrobial and protease inhibitor applications. It serves as a key synthetic intermediate for covalent mixed lineage kinase domain-like (MLKL) inhibitors, with a measured binding affinity (Kd = 1.81 mM) to the MLKL executioner domain providing a quantifiable baseline for structure-based optimization.

Molecular Formula C13H10BrN3O2S2
Molecular Weight 384.3 g/mol
CAS No. 814919-72-7
Cat. No. B12530926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide
CAS814919-72-7
Molecular FormulaC13H10BrN3O2S2
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C13H10BrN3O2S2/c14-8-1-6-11-12(7-8)20-13(16-11)17-21(18,19)10-4-2-9(15)3-5-10/h1-7H,15H2,(H,16,17)
InChIKeyDODCAGVHCBHWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide (CAS 814919-72-7): A Benzothiazole Sulfonamide Building Block for Medicinal Chemistry and MLKL-Targeted Probe Development


This compound belongs to the 2-(substituted-amino)-benzothiazole sulfonamide class, a scaffold investigated for antimicrobial and protease inhibitor applications [1]. It serves as a key synthetic intermediate for covalent mixed lineage kinase domain-like (MLKL) inhibitors, with a measured binding affinity (Kd = 1.81 mM) to the MLKL executioner domain providing a quantifiable baseline for structure-based optimization [2][3].

Why Structural Nuance Matters: The 6-Bromo Substituent Governs Synthetic Utility and Target Engagement Profile in Benzothiazole Sulfonamides


While the benzothiazole-2-sulfonamide scaffold appears broadly represented, subtle variations in ring substitution dramatically alter both the synthetic efficiency of downstream amide coupling and the binding affinity for the MLKL executioner domain [1]. The 6-bromo group provides a distinct electronic environment and a versatile handle for palladium-catalyzed cross-coupling reactions, distinguishing this compound from non-halogenated analogs or those with alternative halogen positions that exhibit lower reactivity or require harsher reaction conditions [2].

Quantitative Evidence for Selecting 4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide Over Its Closest Analogs


95.3% Yield in Key Amide Coupling: A Quantitative Benchmark for Synthetic Efficiency

In the synthesis of a fused heterocyclic MLKL inhibitor, the target compound underwent acylation with (E)-3-(5-nitrothiophen-2-yl)acryloyl chloride in pyridine/dichloromethane to afford the desired acrylamide product in 95.3% isolated yield, demonstrating its utility as a high-yielding intermediate [1]. This yield exceeds the typical 70–85% range reported for analogous 2-aminobenzothiazole sulfonamide couplings under similar conditions, reflecting the favorable electronic effect of the 6-bromo substituent on the nucleophilicity of the sulfonamide nitrogen [2].

Medicinal Chemistry MLKL Inhibitors Synthetic Methodology

Direct MLKL Executioner Domain Binding (Kd = 1.81 mM): Baseline Affinity Established via TROSY-HSQC NMR

The compound binds the human MLKL N-terminal executioner domain with a dissociation constant (Kd) of 1.81 mM, as determined by TROSY-HSQC NMR titration [1]. This affinity is approximately 3,600-fold weaker than the cellular anti-necroptosis EC50 of the prototypical covalent MLKL inhibitor necrosulfonamide (NSA, EC50 ≈ 0.5 µM), establishing a quantitative baseline from which structure-based optimization can be rationally pursued .

Necroptosis MLKL Binding Affinity Drug Discovery

6-Bromo Substituent Enables Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling: A Distinct Advantage Over Non-Halogenated Analogs

The aryl bromide at the 6-position of the benzothiazole ring permits Suzuki-Miyaura, Buchwald-Hartwig, and other Pd(0)-catalyzed cross-coupling reactions at room temperature, owing to the lower C–Br bond dissociation energy (~337 kJ/mol) compared to C–Cl (~397 kJ/mol) or C–F (~485 kJ/mol) bonds [1]. In contrast, 6-chloro or 6-fluoro analogs require elevated temperatures (60–100 °C) or specialized ligands to achieve comparable conversion, limiting their utility in parallel synthesis workflows [2].

Palladium-Catalyzed Cross-Coupling Chemical Biology Structure-Activity Relationship Medicinal Chemistry

International Patent Filings Confirm Role as Key Intermediate in Necroptosis-Targeting Small Molecules

The compound and its derivatives appear in patent applications disclosing 2-(substituted-amino)-benzothiazole sulfonamides as broad-spectrum HIV protease inhibitors (EA016387B1) and, more recently, in bifunctional sulfonamide compounds targeting MLKL for necroptosis inhibition [1][2]. This sustained patent activity signals ongoing industrial investment in the scaffold that is not reported for the non-brominated or regioisomeric analogs, reducing freedom-to-operate risk for research use and validating the synthetic routes.

Intellectual Property Drug Discovery Necroptosis MLKL

High-Value Application Scenarios for 4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide (CAS 814919-72-7)


Synthetic Intermediate for Custom MLKL Inhibitor Libraries

Leveraging the 95.3% acylation yield and the 6-bromo cross-coupling handle, medicinal chemistry teams can rapidly generate diverse MLKL-targeted compound libraries. The compound serves as a late-stage diversification point, reducing the number of linear synthetic steps required to explore structure-activity relationships around the benzothiazole core [1].

Baseline Reference for MLKL Binding Assays and Hit Validation

With a Kd of 1.81 mM measured by TROSY-HSQC NMR, the compound provides a defined, reproducible weak-binder control for MLKL executioner domain assays. This is critical for calibrating primary screening hits and for validating the sensitivity of biophysical assay platforms before committing to more expensive, potent tool compounds [2].

Fragment-Based Drug Discovery Starting Point

The low molecular weight (384.3 g/mol), the presence of a halogen handle, and the clean, high-resolution binding data make this compound an ideal fragment for structure-guided elaboration. Researchers can use the Br atom for fragment growing via Suzuki coupling, while the sulfonamide NH and aniline NH₂ groups serve as hydrogen-bond anchors to the MLKL active site [3].

Process Chemistry Scale-Up and Patent-Protected Intermediate Supply

For industrial users scaling up proprietary necroptosis inhibitors, the compound's well-documented synthetic route and inclusion in granted patents (EA016387B1) ensure a secure, freedom-to-operate supply chain. The high amide coupling yield (95.3%) translates directly to lower cost of goods in multi-kilogram campaigns [4].

Quote Request

Request a Quote for 4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.